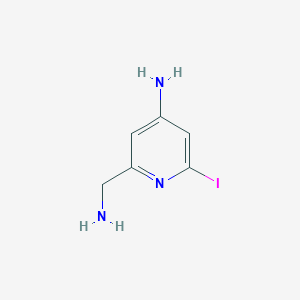

2-(Aminomethyl)-6-iodopyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H8IN3 |

|---|---|

Molecular Weight |

249.05 g/mol |

IUPAC Name |

2-(aminomethyl)-6-iodopyridin-4-amine |

InChI |

InChI=1S/C6H8IN3/c7-6-2-4(9)1-5(3-8)10-6/h1-2H,3,8H2,(H2,9,10) |

InChI Key |

OHZFIWXNECGQCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CN)I)N |

Origin of Product |

United States |

The Pivotal Role of Aminopyridine Scaffolds in Synthetic Chemistry

Aminopyridine scaffolds are a cornerstone in the field of synthetic and medicinal chemistry, prized for their versatile reactivity and significant presence in a myriad of biologically active molecules. nih.govrsc.org These structures, characterized by a pyridine (B92270) ring substituted with one or more amino groups, serve as crucial building blocks in the synthesis of complex organic compounds. nih.gov Their importance is underscored by their prevalence in numerous FDA-approved drugs, where the aminopyridine moiety often plays a critical role in the drug's mechanism of action. rsc.orgrsc.org

The nitrogen atom of the pyridine ring, combined with the amino substituent, imparts a unique electronic character to the molecule, influencing its reactivity and intermolecular interactions. This dual functionality allows for a wide range of chemical transformations, making aminopyridines valuable precursors in the construction of diverse molecular frameworks. nih.gov In medicinal chemistry, the aminopyridine core is often considered a "privileged scaffold" due to its ability to interact with a variety of biological targets with high affinity and selectivity. rsc.org

Table 1: Examples of Drug Classes Incorporating Aminopyridine Scaffolds

| Drug Class | Therapeutic Area | Role of Aminopyridine Scaffold |

| Kinase Inhibitors | Oncology | Hinge-binding motif, forming key hydrogen bonds with the target protein. |

| Ion Channel Modulators | Neurology | Interacts with specific residues within the ion channel pore. |

| Antihistamines | Allergy & Immunology | Forms part of the pharmacophore responsible for receptor antagonism. |

| Antiviral Agents | Infectious Diseases | Contributes to the overall shape and electronic properties required for binding to viral enzymes. |

Halogenated Pyridines: Versatile Intermediates in Synthesis

The introduction of a halogen atom onto a pyridine (B92270) ring dramatically enhances its utility as a synthetic intermediate. mountainscholar.orgnsf.govalfa-chemistry.com Halogenated pyridines are key players in a multitude of cross-coupling reactions, which are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds. The nature and position of the halogen atom can be strategically chosen to control the regioselectivity of these transformations. mountainscholar.org

Iodine, in particular, is a highly effective leaving group in many palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This reactivity makes iodinated pyridines, like 2-(Aminomethyl)-6-iodopyridin-4-amine, valuable precursors for the introduction of a wide array of functional groups. The C-I bond is generally more reactive than C-Br or C-Cl bonds, allowing for selective functionalization in polyhalogenated systems. nsf.gov This tiered reactivity is a powerful tool for synthetic chemists, enabling the sequential and controlled elaboration of complex molecules.

Reactivity and Reaction Mechanisms of 2 Aminomethyl 6 Iodopyridin 4 Amine

Reactivity of the Aminomethyl Moiety

The aminomethyl group, a primary amine attached to the pyridine (B92270) ring via a methylene (B1212753) bridge, is a key site of nucleophilic reactivity.

The primary amine of the aminomethyl group possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. Its reactivity is analogous to that of benzylic amines, where the adjacent aromatic ring influences the electron density and steric environment of the nitrogen. This nucleophilicity allows the amine to participate in a variety of bond-forming reactions.

As a nucleophile, the amine can react with a range of electrophiles, including:

Acylating agents: Reaction with acyl chlorides or anhydrides to form stable amide bonds.

Alkylating agents: Reaction with alkyl halides, although this can lead to over-alkylation, producing secondary, tertiary, and even quaternary ammonium (B1175870) salts. sci-hub.se

Carbonyl compounds: Reaction with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines via reductive amination.

The basicity of the amine, and therefore its nucleophilicity, is a crucial factor in these reactions. While generally, stronger bases are stronger nucleophiles, steric hindrance around the nitrogen atom can reduce its nucleophilic reactivity. masterorganicchemistry.com

Due to its reactivity, the primary amine of the aminomethyl group often needs to be "protected" to prevent it from undergoing unwanted side reactions while other parts of the molecule are being modified. organic-chemistry.org A protecting group is temporarily attached to the amine, rendering it non-nucleophilic, and is later removed to restore the amine's original functionality. organic-chemistry.org Carbamates are the most common class of protecting groups for amines. masterorganicchemistry.com

Common strategies for the protection of the aminomethyl group are outlined in the table below.

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Characteristics |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., trifluoroacetic acid (TFA), HCl) fishersci.co.ukmasterorganicchemistry.comjk-sci.com | Stable under basic and hydrogenolysis conditions; widely used. masterorganicchemistry.com |

| Carboxybenzyl | Cbz or Z | Benzyl (B1604629) chloroformate (CbzCl) | Catalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.commasterorganicchemistry.com | Stable to acidic and basic conditions. masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine (B6355638) in DMF) masterorganicchemistry.commasterorganicchemistry.com | Stable under acidic and hydrogenation conditions. masterorganicchemistry.com |

Reactivity of the Iodo-Substituent

The iodine atom at the 6-position is a versatile functional group, primarily serving as a leaving group in transition metal-catalyzed cross-coupling reactions.

The carbon-iodine (C-I) bond in 2-(aminomethyl)-6-iodopyridin-4-amine is the weakest of the carbon-halogen bonds, making it highly susceptible to oxidative addition by transition metal catalysts, particularly palladium(0) complexes. This activation is the first step in numerous cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond often allows for milder reaction conditions compared to those required for bromo- or chloro-pyridines.

Several key cross-coupling reactions can be employed:

Suzuki-Miyaura Coupling: This reaction couples the iodopyridine with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. It is widely used to synthesize biaryl and substituted pyridine structures. wikipedia.org The reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new C-N bond by coupling the iodopyridine with a primary or secondary amine. wikipedia.org This method is a powerful tool for synthesizing complex substituted aminopyridines. The reactivity of halopyridines in this reaction generally follows the order iodo > bromo > chloro. researchgate.net

Heck Reaction: In this reaction, the iodopyridine is coupled with an alkene to form a substituted alkene, creating a new C-C bond. wikipedia.org The reaction is catalyzed by palladium in the presence of a base. organic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of the iodopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an alkynylpyridine.

Stille Coupling: This reaction couples the iodopyridine with an organostannane reagent to form a C-C bond, also under palladium catalysis.

The outcomes of these reactions are summarized in the table below.

| Reaction Name | Coupling Partner | Bond Formed | Typical Product |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-C (sp²-sp²) | 6-Aryl/vinyl-substituted pyridine |

| Buchwald-Hartwig | R₂NH | C-N | 6-Amino-substituted pyridine |

| Heck | Alkene | C-C (sp²-sp²) | 6-Alkenyl-substituted pyridine |

| Sonogashira | Alkyne | C-C (sp²-sp) | 6-Alkynyl-substituted pyridine |

| Stille | R-Sn(Alkyl)₃ | C-C | 6-Alkyl/Aryl/Vinyl-substituted pyridine |

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "directing metalation group" (DMG), typically a heteroatom-containing functional group, that coordinates to an organolithium reagent, directing deprotonation (metalation) to the adjacent ortho position. wikipedia.org

In the context of this compound, the primary amine or a protected form (like an amide or carbamate) could potentially act as a DMG. For instance, a protected aminomethyl group could direct lithiation to the C3 position of the pyridine ring.

The role of the iodine atom in such a scenario is twofold:

Electronic Influence: As an electron-withdrawing group (by induction), the iodine atom increases the acidity of the adjacent C-H proton at the C5 position, potentially making it a site for metalation.

Halogen-Metal Exchange: The C-I bond can undergo rapid halogen-metal exchange with organolithium reagents (e.g., n-BuLi or t-BuLi). This reaction is often faster than C-H deprotonation and would result in the formation of a 6-lithiopyridine species. This lithiated intermediate can then react with various electrophiles to introduce a substituent at the 6-position, effectively replacing the iodine.

Therefore, the presence of the iodo group provides a competing reaction pathway to DoM. The outcome—whether C-H metalation or C-I exchange occurs—depends on the specific directing group, the organolithium reagent used, and the reaction conditions (temperature, solvent).

Reactivity of the Pyridine Nucleus

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electron deficiency makes it generally resistant to electrophilic aromatic substitution (EAS) but susceptible to nucleophilic aromatic substitution (SNAr), especially when activating groups are present. pearson.comyoutube.com

The reactivity of the pyridine nucleus in this compound is modulated by the electronic effects of its three substituents:

4-Amino group: This is a very strong electron-donating group (EDG) through resonance (+R effect). It significantly increases the electron density of the pyridine ring, particularly at the ortho (C3 and C5) and para (C2, C6) positions relative to itself.

6-Iodo group: This is a deactivating group through its electron-withdrawing inductive effect (-I effect), but it can also be a weak electron-donating group through resonance (+R effect) via its lone pairs.

The powerful electron-donating 4-amino group is the dominant influence, making the ring more activated towards electrophilic attack than an unsubstituted pyridine. However, the ring remains less reactive than benzene (B151609). Electrophilic substitution, if forced under harsh conditions, would likely be directed by the 4-amino group to the C3 and C5 positions.

Conversely, the electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr). Nucleophilic attack is favored at the C2 and C4/C6 positions because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative ring nitrogen, which provides significant stabilization. stackexchange.comwikipedia.org In this molecule, the C6 position is already substituted with a good leaving group (iodine), making it a prime site for SNAr, although this pathway often competes with transition metal-catalyzed coupling reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) on pyridine is generally more difficult than on benzene due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. When such reactions do occur, they typically proceed at the 3- and 5-positions, which are meta to the deactivating nitrogen atom.

In the case of this compound, the scenario is modified by the powerful activating effects of the amino and aminomethyl groups.

4-Amino Group: This is a strongly activating, ortho,para-directing group. It directs incoming electrophiles to the 3- and 5-positions.

2-Aminomethyl Group: This group is also activating and ortho,para-directing, reinforcing the directing effect towards the 3- and 5-positions.

6-Iodo Group: Halogens are deactivating via induction but are ortho,para-directing. This directs towards the 5-position.

The concerted effect of these substituents strongly activates the pyridine ring for EAS, overcoming the inherent deactivation by the ring nitrogen. The primary sites for electrophilic attack are the 3- and 5-positions. Given the cumulative directing effects, the 5-position is the most probable site for substitution, being ortho to the 4-amino group, para to the 2-aminomethyl group, and ortho to the 6-iodo group. Computational studies on similar aminopyridine systems support that substitution occurs at the positions most activated by electron-donating groups. rsc.org

| Predicted Regioselectivity of Electrophilic Aromatic Substitution | |

| Position | Influence of Substituents |

| 3-position | Activated (ortho to 4-NH2, ortho to 2-CH2NH2) |

| 5-position | Highly Activated (ortho to 4-NH2, para to 2-CH2NH2, ortho to 6-I) |

Typical EAS reactions like nitration or halogenation would require carefully controlled conditions to avoid side reactions involving the amino groups. For instance, nitration in strongly acidic media would lead to the protonation of the pyridine nitrogen and the amino groups, converting them into strongly deactivating ammonium groups and shutting down the EAS pathway. rsc.org

Nucleophilic Aromatic Substitution Reactions on Activated Pyridines

The electron-deficient nature of the pyridine ring makes it inherently susceptible to Nucleophilic Aromatic Substitution (NAS), particularly at the 2-, 4-, and 6-positions where the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate. In this compound, the iodine atom at the 6-position serves as a good leaving group.

While the electron-donating amino and aminomethyl groups at the 4- and 2-positions would typically decrease the ring's electrophilicity and slow down NAS reactions, the presence of a good leaving group (iodide) at an activated position allows for these reactions to proceed. thieme-connect.de The displacement of the iodo group by various nucleophiles is a synthetically valuable transformation.

Studies on related 2-halopyridines show that reactions with nucleophiles such as amines, alkoxides, and thiolates can effectively displace the halide. nih.govresearchgate.net For the target molecule, such reactions would provide a direct route to functionalize the 6-position. The reaction generally proceeds via a two-step addition-elimination (SNAr) mechanism, although concerted mechanisms have also been proposed for certain systems. nih.gov

| Representative Nucleophilic Aromatic Substitution Reactions on a 6-Iodopyridine Core | |||

| Nucleophile | Reagent Example | Typical Conditions | Product Type |

| Amine | R-NH2 (e.g., Morpholine) | Heat, Base (e.g., K2CO3), Solvent (e.g., DMSO) | 6-Aminopyridine derivative |

| Alkoxide | NaOR (e.g., Sodium Methoxide) | Heat, Solvent (e.g., Methanol) | 6-Alkoxypyridine derivative |

| Thiolate | NaSR (e.g., Sodium Thiophenoxide) | Room Temp or Heat, Solvent (e.g., DMF) | 6-Thioetherpyridine derivative |

Mechanistic Investigations of Key Chemical Transformations

Beyond aromatic substitution, the C-I bond at the 6-position is a key site for reactivity, most notably in palladium-catalyzed cross-coupling reactions. These transformations are central to modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

The iodo-substituent makes the molecule an excellent substrate for reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. These reactions provide powerful methods for introducing aryl, vinyl, alkynyl, or amino groups at the 6-position.

Suzuki-Miyaura Coupling: This reaction couples the iodopyridine with an organoboron reagent (e.g., a boronic acid) to form a C-C bond. The catalytic cycle is well-established and involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of the pyridine, forming a Pd(II) complex. This is often the rate-determining step. wikipedia.org

Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the iodide. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the iodopyridine with a primary or secondary amine. The mechanism is similar to the Suzuki coupling:

Oxidative Addition: A Pd(0) complex adds to the C-I bond. wikipedia.orglibretexts.org

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex. nih.gov

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the new C-N bond and regenerating the Pd(0) catalyst. wikipedia.orgorganic-chemistry.org

The presence of the amino groups on the pyridine ring can influence the catalytic cycle by coordinating to the palladium center. The choice of ligand for the palladium catalyst is therefore crucial to ensure high efficiency and prevent catalyst inhibition. Sterically hindered biarylphosphine ligands are commonly employed to facilitate the reductive elimination step and promote high catalytic turnover. wikipedia.orglibretexts.org

Derivatization and Functionalization Strategies

Aminomethyl Group Functionalization

The primary amine of the aminomethyl group serves as a potent nucleophile, readily participating in reactions to form a variety of stable covalent bonds. This site is often targeted for modification while preserving the other functionalities of the molecule.

Acylation, Alkylation, and Arylation Reactions of the Primary Amine

The primary amine can be readily modified through standard N-acylation, N-alkylation, and N-arylation reactions.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine) yields N-acylated derivatives. This is a common strategy to introduce a wide range of functional groups.

Alkylation: Nucleophilic substitution with alkyl halides (e.g., iodomethane (B122720) or benzyl (B1604629) bromide) can lead to the formation of secondary or tertiary amines. researchgate.net Conditions must be carefully controlled to manage the degree of alkylation.

Arylation: The introduction of an aryl group can be achieved through palladium-catalyzed methods like the Buchwald-Hartwig amination, coupling the aminomethyl group with an aryl halide. nih.govnih.gov This reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Table 1: Examples of Aminomethyl Group Functionalization Reactions

| Reaction Type | Reagent Example | Product Class |

| Acylation | Acetyl chloride | N-( (4-amino-6-iodopyridin-2-yl)methyl)acetamide |

| Alkylation | Benzyl bromide | N-benzyl-1-(4-amino-6-iodopyridin-2-yl)methanamine |

| Arylation | Phenyl bromide | N-((4-amino-6-iodopyridin-2-yl)methyl)aniline |

Formation of Amides, Ureas, and Carbamates

Building upon acylation, the aminomethyl group is a key handle for creating amide, urea, and carbamate (B1207046) linkages, which are prevalent in medicinal chemistry. nih.gov

Amides: Beyond acyl halides, amides can be formed by coupling the amine with carboxylic acids using activating agents such as carbodiimides (e.g., EDC, DCC) or other peptide coupling reagents.

Ureas: The reaction of the primary amine with an isocyanate is a direct and high-yielding route to substituted ureas. commonorganicchemistry.combioorganic-chemistry.com Alternatively, reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) can be used to form a reactive intermediate that is subsequently treated with another amine. rsc.orgorganic-chemistry.org

Carbamates: Carbamates are typically synthesized by reacting the amine with a chloroformate (e.g., ethyl chloroformate) or through the use of carbamoylating agents. organic-chemistry.orgorganic-chemistry.org This functional group is often used as a protecting group for amines, for instance, through reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a Boc-carbamate. nih.gov

Advanced Derivatization for Analytical Detection and Quantification

For analytical purposes, especially in liquid chromatography-mass spectrometry (LC-MS), derivatization of the primary amine can significantly enhance ionization efficiency and chromatographic retention. nih.gov Reagents with pre-charged moieties or large hydrophobic groups are employed to improve detection limits.

Common derivatization agents for primary amines include:

Diethyl ethoxymethylenemalonate (DEEMM): Reacts with primary amines to form stable derivatives that can be targeted in neutral loss scan mode in MS analysis. nih.gov

Pyrylium Salts: Reagents like 2,4-diphenyl-pyranylium tetrafluoroborate (B81430) (DPP-TFB) and 2-fluoro-1-methylpyridinium (FMP)-based reagents selectively react with primary amines to add a permanently charged or highly ionizable tag, improving sensitivity in mass spectrometry. mdpi.com

Halogen Functionalization

The iodo group at the 6-position of the pyridine (B92270) ring is an exceptionally versatile handle for introducing molecular complexity through carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. researchgate.net The high reactivity of the C-I bond makes 2-(Aminomethyl)-6-iodopyridin-4-amine an ideal substrate for these transformations. nih.govresearchgate.net

Suzuki Coupling: This reaction involves the coupling of the iodo-pyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a robust method for forming carbon-carbon bonds to introduce new aryl or vinyl substituents.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.netnih.govsoton.ac.uk It is the most common method for synthesizing aryl alkynes.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net This allows for the synthesis of diarylamines or alkylarylamines at the 6-position. A variety of palladium catalysts and specialized phosphine ligands have been developed to facilitate this transformation with a broad range of amines. rsc.orgrsc.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Product Example (at C6-position) |

| Suzuki | Phenylboronic acid | C-C | 6-phenyl derivative |

| Sonogashira | Phenylacetylene | C-C (sp) | 6-(phenylethynyl) derivative |

| Buchwald-Hartwig | Aniline | C-N | 6-(phenylamino) derivative |

Directed Metallation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this compound, the pyridine nitrogen and the amino groups can act as directed metalation groups (DMGs), directing a strong base like an organolithium reagent to deprotonate an adjacent position. uwindsor.cabaranlab.orgharvard.edu

Given the existing substituents, deprotonation would most likely occur at the C5 position, directed by the 4-amino group. The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a wide variety of electrophiles. This allows for the introduction of new functional groups ortho to the directing group. It is important to note that the acidic N-H protons of the amino groups would likely react with the strong base first, necessitating the use of excess base or a protection strategy.

Table 3: Potential Electrophiles for Quenching Reactions

| Electrophile | Reagent Example | Functional Group Introduced |

| Iodine | I₂ | Iodo |

| Carbonyls | Dimethylformamide (DMF) | Formyl (-CHO) |

| Carbon Dioxide | CO₂ (gas or solid) | Carboxyl (-COOH) |

| Alkyl Halides | Methyl Iodide | Methyl (-CH₃) |

Pyridine Ring Functionalization

The functionalization of the pyridine ring of this compound is a key strategy for modulating its electronic properties and for introducing new molecular complexity. The existing substituents—the aminomethyl, amino, and iodo groups—play crucial roles in directing the regioselectivity of these transformations.

Side-Chain Modifications and Ring Annulation Strategies

While direct C-H functionalization of the pyridine ring is a theoretical possibility, the inherent reactivity of the existing side chains often provides more predictable and efficient pathways for modification.

Side-Chain Modifications:

The primary amine of the aminomethyl group and the amino group at the 4-position are nucleophilic centers amenable to a variety of transformations. Acylation, sulfonylation, and alkylation reactions can be selectively performed, often with the use of appropriate protecting groups to differentiate the reactivity of the two amino functionalities. For instance, the more accessible aminomethyl group can be selectively acylated under controlled conditions, allowing for the subsequent introduction of different functionalities at the 4-amino position.

These modifications are instrumental in structure-activity relationship (SAR) studies, where the nature of the substituent on the amino groups can significantly influence biological activity.

| Modification Strategy | Reagent/Condition | Functional Group Introduced |

| Acylation | Acid chloride, base | Amide |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine |

Ring Annulation Strategies:

Ring annulation involves the construction of a new ring fused to the pyridine core, leading to the formation of bicyclic or polycyclic heterocyclic systems. The iodo group at the 6-position and the adjacent aminomethyl group at the 2-position are suitably positioned to participate in intramolecular cyclization reactions. For example, a palladium-catalyzed intramolecular Heck reaction could be envisioned if the aminomethyl group is appropriately modified with a tether containing a terminal alkene.

Similarly, intramolecular Buchwald-Hartwig amination could be employed to form a nitrogen-containing ring. These strategies are powerful tools for creating rigid and conformationally constrained analogs, which can be valuable in drug design.

| Annulation Strategy | Key Reaction | Resulting Ring System |

| Intramolecular Heck Reaction | Pd-catalyzed alkene coupling | Fused carbocycle or heterocycle |

| Intramolecular Buchwald-Hartwig | Pd-catalyzed C-N coupling | Fused nitrogen-containing heterocycle |

Regioselective Functionalization and Directing Group Effects

The substituents on the pyridine ring exert significant directing effects on further electrophilic or nucleophilic substitution reactions. The amino groups at the 2-(aminomethyl) and 4-positions are strong activating groups, directing electrophilic aromatic substitution to the positions ortho and para to them. However, the inherent electron deficiency of the pyridine ring often makes electrophilic substitution challenging.

More commonly, the iodo group at the 6-position serves as a handle for transition-metal-catalyzed cross-coupling reactions. This allows for the regioselective introduction of a wide variety of substituents at this position.

Directing Group Effects in Cross-Coupling Reactions:

The iodo group is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions provide reliable methods for forming new carbon-carbon and carbon-heteroatom bonds at the C6-position.

Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl groups.

Buchwald-Hartwig Amination: Reaction with amines introduces new amino substituents.

The amino groups on the ring can influence the catalytic cycle of these reactions. In some cases, they may coordinate to the metal center, potentially affecting the reaction rate and selectivity. Therefore, protection of the amino groups may be necessary to achieve the desired outcome.

The table below summarizes the regioselective functionalization strategies at the C6-position.

| Reaction | Reagent | Functional Group Introduced |

| Suzuki Coupling | Ar-B(OR)₂ | Aryl |

| Sonogashira Coupling | R-C≡CH | Alkynyl |

| Buchwald-Hartwig Amination | R₂NH | Amino |

| Stille Coupling | R-Sn(Bu)₃ | Aryl, Vinyl, Alkyl |

| Heck Coupling | Alkene | Vinyl |

Applications As a Building Block in Organic Synthesis

Synthesis of Complex Pyridine-Containing Heterocycles

The presence of the 2-(aminomethyl) group in conjunction with the endocyclic pyridine (B92270) nitrogen atom provides a reactive dyad for the construction of fused heterocyclic systems. This structural motif is particularly amenable to cyclocondensation reactions with various electrophilic partners, leading to the formation of five-membered rings fused to the pyridine core, such as imidazo[1,5-a]pyridine (B1214698) derivatives. beilstein-journals.orgnih.gov

The general synthetic approach involves the reaction of the 2-(aminomethyl)pyridine moiety with reagents containing two electrophilic centers or a single electrophilic center that can undergo subsequent cyclization. The primary amine at the 4-position can be either protected prior to the cyclization or left unprotected to be functionalized in a later step, adding another layer of synthetic versatility.

Illustrative Synthetic Transformations:

| Starting Material | Reagent | Product Class | Reaction Type |

| 2-(Aminomethyl)-6-iodopyridin-4-amine | Carboxylic Acid Derivatives (e.g., acyl chlorides, esters) | Imidazo[1,5-a]pyridines | Cyclocondensation |

| This compound | Aldehydes | Dihydroimidazo[1,5-a]pyridines (after oxidation) | Cyclocondensation |

| This compound | Isothiocyanates | Thioimidazolyl-fused pyridines | Cyclocondensation |

These fused heterocyclic systems are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.

Precursor for Advanced Organic Materials

The iodo-substituted pyridine core of this compound serves as an excellent scaffold for the development of advanced organic materials. The iodine atom at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. nih.govnih.govrsc.org These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkynyl groups.

This functionalization capability is crucial for the synthesis of conjugated organic materials with tailored electronic and photophysical properties. By carefully selecting the coupling partners, it is possible to construct oligomeric and polymeric structures with extended π-conjugation, which are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The amino and aminomethyl groups can be used to further modify the material's properties, such as solubility, morphology, and intermolecular interactions.

Examples of Cross-Coupling Reactions for Material Synthesis:

| Reaction Type | Coupling Partner | Resulting Structure | Potential Application |

| Suzuki Coupling | Arylboronic acids | Biarylpyridines | Organic Light-Emitting Diodes (OLEDs) |

| Stille Coupling | Organostannanes | Aryl- or Alkyl-substituted pyridines | Organic Field-Effect Transistors (OFETs) |

| Sonogashira Coupling | Terminal Alkynes | Ethynylpyridines | Conjugated Polymers for Solar Cells |

Intermediate in the Construction of Specialized Chemical Probes

The trifunctional nature of this compound makes it an ideal platform for the design and synthesis of specialized chemical probes. nih.govnih.gov Chemical probes are essential tools in chemical biology for the study of biological processes. The three distinct functional groups on the pyridine ring allow for the orthogonal attachment of different molecular components, such as a recognition element, a reporter group (e.g., a fluorophore or a tag), and a reactive group for target engagement.

Modular Design of Chemical Probes:

| Functional Group | Position | Potential Modification | Purpose in Chemical Probe |

| Iodo | 6 | Cross-coupling with a fluorescent boronic acid | Reporter Group (Fluorescence) |

| Aminomethyl | 2 | Acylation with a biotin (B1667282) derivative | Affinity Tag for pull-down assays |

| Amino | 4 | Sulfonation | Improved water solubility |

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of 2-(Aminomethyl)-6-iodopyridin-4-amine. These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to the molecule's stability and reactivity.

Key insights are derived from the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap typically implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-amino group and the pyridine (B92270) ring, while the LUMO would likely be distributed over the pyridine ring, influenced by the electron-withdrawing iodine atom.

Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. They visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the nitrogen atoms of the pyridine ring and the amino groups would represent areas of negative potential, making them likely sites for electrophilic attack or hydrogen bond acceptance.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity.

Table 1: Hypothetical Calculated Electronic Properties of this compound| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Relates to chemical reactivity and stability. |

| Electronegativity (χ) | 3.5 | Measures the overall ability to attract electrons. |

| Chemical Hardness (η) | 2.3 | Represents resistance to change in electron configuration. |

Molecular Docking and Dynamics Simulations for Intermolecular Interactions

To explore the potential of this compound as a ligand for biological targets, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques predict how the molecule might bind to the active site of a protein and assess the stability of this interaction over time.

Molecular docking algorithms place the ligand into the binding pocket of a receptor in various orientations and conformations, scoring each pose based on a force field that approximates the binding affinity. This process can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds (involving the iodine atom), that are crucial for binding. The amino groups and the pyridine nitrogen of this compound are prime candidates for forming hydrogen bonds with amino acid residues in a receptor's active site.

Following docking, MD simulations can provide a more dynamic and realistic view of the ligand-receptor complex. By simulating the movements of atoms over a period of time, MD can be used to evaluate the stability of the predicted binding pose and to calculate binding free energies, which offer a more accurate estimation of binding affinity.

Table 2: Illustrative Predicted Intermolecular Interactions for this compound in a Hypothetical Kinase Binding Site| Receptor Amino Acid | Type of Interaction | Atom(s) Involved in Ligand | Illustrative Distance (Å) |

|---|---|---|---|

| Glutamic Acid | Hydrogen Bond | 4-Amino Group | 2.9 |

| Leucine | Hydrogen Bond | Pyridine Nitrogen | 3.1 |

| Valine | Hydrophobic Interaction | Pyridine Ring | 3.8 |

| Threonine | Halogen Bond | Iodine | 3.2 |

Conformation Analysis and Stereochemical Considerations

The biological activity of a molecule is often highly dependent on its three-dimensional shape. Conformation analysis of this compound involves identifying its most stable spatial arrangements (conformers). The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the aminomethyl group to the pyridine ring.

By performing a potential energy surface scan, where the dihedral angle of this rotatable bond is systematically varied and the energy is calculated at each step, the low-energy, stable conformations can be identified. This analysis helps to understand the preferred shape of the molecule in different environments, which is crucial for its interaction with a specific binding site. This compound is an achiral molecule, so stereochemical considerations related to enantiomers or diastereomers are not applicable.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic parameters, which can be invaluable for confirming the identity and structure of a synthesized compound by comparing theoretical data with experimental results.

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions can aid in the assignment of peaks in experimentally obtained spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to the bonds within the molecule can be computed. This allows for the assignment of characteristic IR absorption bands, such as the N-H stretches of the amino groups and the various stretching and bending modes of the pyridine ring.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Visible absorption spectrum. This provides information on the wavelengths of maximum absorption (λmax), which are related to the electronic structure of the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | δ (ppm) for -CH₂- protons | ~ 3.9 ppm |

| ¹³C NMR | δ (ppm) for C-I carbon | ~ 95 ppm |

| IR | N-H stretching frequency (cm⁻¹) | 3300 - 3500 cm⁻¹ |

| UV-Vis | λmax (nm) | ~ 280 nm |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of an organic molecule. For 2-(Aminomethyl)-6-iodopyridin-4-amine, ¹H NMR and ¹³C NMR spectra would be essential.

¹H NMR Spectroscopy: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. A predicted ¹H NMR spectrum would show distinct signals for the aminomethyl (-CH₂NH₂) protons, the aromatic protons on the pyridine (B92270) ring, and the protons of the primary amine (-NH₂) groups. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (e.g., singlets, doublets, triplets) would reveal adjacent protons.

¹³C NMR Spectroscopy: This analysis would identify the number of chemically distinct carbon atoms in the molecule. The pyridine ring would show characteristic signals in the aromatic region, with the carbon atom bonded to the iodine atom being significantly influenced by the halogen's electronic effects. Signals for the aminomethyl carbon would also be present in a distinct region of the spectrum.

Without experimental data, a table of chemical shifts and coupling constants cannot be constructed.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.

Mass Spectrometry (MS): An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (249.05 g/mol ). Key fragmentation patterns would likely involve the loss of the iodine atom, the aminomethyl group, or cleavage of the pyridine ring.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₆H₈IN₃).

Specific m/z values and their relative abundances are dependent on experimental results, which are not available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H Stretching: Primary amines (both the aromatic -NH₂ and the aliphatic -CH₂NH₂) typically show two bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene (B1212753) (-CH₂) group would be found just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine groups would be visible in the 1580-1650 cm⁻¹ region.

C=C and C=N Stretching: Vibrations from the pyridine ring would appear in the 1400-1600 cm⁻¹ range.

C-N Stretching: These vibrations for aromatic and aliphatic amines occur in the 1020-1335 cm⁻¹ region.

A data table of specific absorption frequencies and their corresponding functional groups cannot be compiled without the actual spectrum.

Chromatographic Methods for Purity Assessment and Separation (HPLC, GC)

Chromatographic techniques are vital for determining the purity of a compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of non-volatile compounds like this compound. A typical analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acid additive to ensure good peak shape for the basic amine groups. Purity would be determined by the area of the main peak relative to any impurity peaks, typically using a UV detector.

Gas Chromatography (GC): Due to the polarity and potential for thermal degradation of aminopyridines, GC analysis can be challenging without prior derivatization. If feasible, a polar capillary column would be used to achieve separation.

Details such as retention time, column type, mobile phase composition, and flow rate are specific to a developed experimental method and are not available.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. This information confirms the molecular connectivity and reveals its conformation in the solid state.

Crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are absent from the public domain.

Coordination Chemistry and Ligand Properties

Chelation Behavior of the Aminomethyl and Pyridine (B92270) Nitrogen Donors

The defining feature of 2-(aminomethyl)pyridine as a ligand is its capacity to act as a bidentate chelating agent, coordinating to a metal center through both the pyridine nitrogen and the nitrogen of the aminomethyl group to form a stable five-membered ring. This chelation is a well-documented phenomenon with a variety of transition metals. It is anticipated that 2-(Aminomethyl)-6-iodopyridin-4-amine will exhibit similar bidentate chelation behavior.

The formation of this chelate ring is entropically favored and leads to enhanced stability of the resulting metal complexes compared to coordination with monodentate pyridine or amine ligands. The pyridine nitrogen acts as a σ-donor and a π-acceptor, while the aminomethyl nitrogen is a pure σ-donor. This combination of donor properties allows for effective bonding with a wide range of metal ions.

Metal Complexation Studies and Binding Modes

For instance, with octahedral metal ions such as Ru(II) and Fe(II), it is plausible that complexes with the general formula [M(L)2X2] or [M(L)3]2+ could be formed, where L represents the this compound ligand and X is a monodentate anionic ligand like a halide. The geometry of these complexes would likely be distorted octahedral due to the constraints of the chelate rings.

The potential binding modes of this compound are not limited to simple chelation. Under specific conditions, it could also act as a bridging ligand, with the pyridine and aminomethyl nitrogens coordinating to different metal centers, leading to the formation of polynuclear complexes or coordination polymers. Furthermore, the exocyclic 4-amino group could, in principle, also participate in coordination, although this is less likely to occur in conjunction with the primary chelation of the 2-(aminomethyl)pyridine moiety due to steric constraints.

| Metal Ion | Typical Coordination Number | Predicted Complex Geometry | Potential Complex Formula |

|---|---|---|---|

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral | [Cu(L)X2], [Cu(L)2]X2 |

| Ni(II) | 4, 6 | Square Planar, Octahedral | [Ni(L)2]X2, [Ni(L)3]X2 |

| Pd(II) | 4 | Square Planar | [Pd(L)X2], [Pd(L)2]X2 |

| Ru(II) | 6 | Octahedral | [Ru(L)2Cl2] |

| Fe(II) | 6 | Octahedral | [Fe(L)2(NCS)2] |

Influence of Steric and Electronic Factors on Coordination Properties

The coordination properties of this compound are significantly influenced by the steric and electronic effects of its substituents.

Electronic Effects:

4-Amino Group: This is a strong electron-donating group through resonance. It increases the electron density of the pyridine ring, making the pyridine nitrogen a stronger Lewis base and thus a better σ-donor to metal centers. nih.govresearchgate.net This enhanced basicity generally leads to the formation of more stable metal complexes. researchgate.net

The combination of a strong electron-donating group at the 4-position and an electron-withdrawing group at the 6-position creates an interesting electronic profile. The dominant effect is likely to be the electron donation from the amino group, resulting in a ligand that is a stronger donor than unsubstituted 2-(aminomethyl)pyridine.

Steric Effects:

6-Iodo Group: The iodine atom is significantly larger than a hydrogen atom, introducing steric bulk in the vicinity of the pyridine nitrogen donor. This steric hindrance can influence the geometry of the resulting metal complexes, potentially leading to distorted coordination spheres and affecting the stability of the complexes. For very large metal ions or in sterically crowded complexes, this could disfavor coordination. manchester.ac.uknih.gov

The interplay of these electronic and steric factors will ultimately determine the coordination behavior of this ligand. While the electronic effects suggest the formation of strong metal-ligand bonds, the steric bulk of the iodo group may impose limitations on the types of metal complexes that can be formed.

| Substituent | Position | Electronic Effect | Steric Effect | Overall Impact on Coordination |

|---|---|---|---|---|

| Amino | 4 | Strongly electron-donating (resonance) | Minimal | Enhances pyridine nitrogen basicity, promotes stronger metal binding |

| Iodo | 6 | Electron-withdrawing (inductive) | Significant | Reduces pyridine nitrogen basicity, may cause steric hindrance |

Applications in Catalysis as a Ligand in Organometallic Systems

Ligands based on the 2-(aminomethyl)pyridine scaffold have proven to be highly effective in a range of catalytic applications, particularly in organometallic chemistry. Ruthenium and osmium complexes containing these ligands are known to be highly active catalysts for transfer hydrogenation, hydrogenation, and other organic transformations. researchgate.net

Given the electronic properties of this compound, it is plausible that its metal complexes could also exhibit significant catalytic activity. The electron-rich nature of the pyridine ring, enhanced by the 4-amino group, could lead to the formation of electron-rich metal centers in its complexes. Such electron-rich metal centers are often desirable in catalytic cycles that involve oxidative addition steps.

For example, in transfer hydrogenation reactions, a key step is the formation of a metal-hydride species. An electron-donating ligand can facilitate the formation and stabilization of such intermediates, potentially leading to higher catalytic turnover frequencies. While the steric bulk of the 6-iodo group might influence substrate accessibility to the metal center, it could also play a beneficial role in inducing selectivity in certain reactions.

While direct catalytic studies of this compound complexes are needed for confirmation, the existing literature on related systems suggests that this ligand holds promise for the development of novel and efficient catalysts. researchgate.netscilit.com

Q & A

Q. Methodological Answer :

- ¹H NMR : Key signals include:

- X-ray Crystallography : Resolve iodine’s heavy-atom effects for precise bond-length analysis (e.g., C–I bond ~2.09 Å) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ with isotopic pattern matching iodine’s natural abundance (~127 m/z peak).

Advanced Question: How can researchers resolve contradictions in reported yields for iodopyridine derivatives?

Methodological Answer :

Yield discrepancies often arise from reaction conditions:

- Temperature Control : Higher reflux temperatures (>80°C) may degrade iodinated intermediates. Optimize using microwave-assisted synthesis (50–70°C, 30 min) .

- Catalyst Loading : Excess HCl in nucleophilic substitution reduces yields by promoting side reactions (e.g., hydrolysis). Titrate HCl to ≤1 eq. and monitor pH (target ~4–5) .

Case Study : A 12-hour reflux with 1 eq. HCl yielded 60% pure product, while reducing HCl to 0.5 eq. and using ethanol/water solvent increased yield to 75% .

Advanced Question: What mechanistic insights support the use of this compound as a lysyl oxidase-like 2 (LOXL2) inhibitor?

Methodological Answer :

The aminomethyl group and iodine substituent may interact with LOXL2’s catalytic Cu²⁺ center:

- Irreversible Inhibition : Analogous compounds (e.g., 4-(aminomethyl)-6-trifluoromethylpyridine derivatives) form covalent adducts with LOXL2’s active-site lysine residues, confirmed by LC-MS/MS peptide mapping .

- Selectivity Screening : Test against LOX, MAO-A/B, and DAO enzymes using fluorogenic substrates (e.g., Amplex Red assay). IC₅₀ values <100 nM indicate selectivity .

In Vivo Validation : Administer via oral gavage in fibrosis models (e.g., mouse lung bleomycin) and quantify hydroxyproline levels to assess efficacy .

Basic Question: What are the key challenges in analyzing trace impurities in iodinated pyridine derivatives?

Q. Methodological Answer :

- Iodine Interference : Iodine’s high atomic mass complicates LC-MS analysis. Use high-resolution Q-TOF MS to distinguish isotopic clusters .

- Byproduct Identification : Common impurities include dehalogenated products (e.g., 2-(Aminomethyl)-6-H-pyridin-4-amine). Monitor via GC-MS with electron-capture detection (ECD) .

Table: Common Impurities and Detection Methods

| Impurity | Detection Method | Retention Time (min) |

|---|---|---|

| Dehalogenated product | GC-ECD | 8.2 |

| Unreacted 3-iodoaniline | HPLC-DAD (λ = 254 nm) | 5.7 |

Advanced Question: How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Q. Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with LOXL2 (PDB: 4WZQ). Prioritize derivatives with hydrogen bonds to Glu⁴⁷³ and hydrophobic contacts with Phe⁵⁰⁴ .

- QSAR Modeling : Correlate Hammett σ values of substituents (e.g., –I, –CF₃) with IC₅₀ data to predict potency. A σ > 0.5 typically enhances electron withdrawal and inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.